Tafluprost ethyl ester
Tafluprost ethyl ester
Analogs of prostaglandin F2α (PGF2α), which act primarily at the FP receptor, have been approved for the treatment of glaucoma. Tafluprost (free acid) is a PGF2α analog which acts as a potent FP receptor agonist (Ki = 0.4 nM). Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid. In addition, the ethyl ester form may demonstrate improved uptake into tissues and thus lower the effective concentration.
Brand Name:
Vulcanchem
CAS No.:
209860-89-9
VCID:
VC21184578
InChI:
InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
SMILES:
CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Molecular Formula:
C24H32F2O5
Molecular Weight:
438.5 g/mol
Tafluprost ethyl ester
CAS No.: 209860-89-9
Cat. No.: VC21184578
Molecular Formula: C24H32F2O5
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Analogs of prostaglandin F2α (PGF2α), which act primarily at the FP receptor, have been approved for the treatment of glaucoma. Tafluprost (free acid) is a PGF2α analog which acts as a potent FP receptor agonist (Ki = 0.4 nM). Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid. In addition, the ethyl ester form may demonstrate improved uptake into tissues and thus lower the effective concentration. |
|---|---|
| CAS No. | 209860-89-9 |
| Molecular Formula | C24H32F2O5 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 |
| Standard InChI Key | SPWJIEVPQKMQPO-MSHHKXPZSA-N |
| Isomeric SMILES | CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
| SMILES | CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
| Canonical SMILES | CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
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